2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one
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Overview
Description
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phthalazinone core, an oxadiazole ring, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the phthalazinone core: This involves the cyclization of a hydrazine derivative with a phthalic anhydride or a similar compound.
Coupling reactions: The final step involves coupling the oxadiazole and phthalazinone intermediates with a methylsulfanyl-substituted phenyl group using a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Palladium catalysts, copper(I) iodide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced oxadiazole derivatives.
Substitution products: Various functionalized phenyl derivatives.
Scientific Research Applications
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupt receptor-ligand interactions, and intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one: shares similarities with other heterocyclic compounds like:
Uniqueness
Structural Uniqueness: The combination of a phthalazinone core with an oxadiazole ring and a methylsulfanyl-substituted phenyl group is unique, providing distinct chemical and biological properties.
Functional Versatility:
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-30-17-11-7-10-16(14-17)27-23(28)19-13-6-5-12-18(19)20(25-27)22-24-21(26-29-22)15-8-3-2-4-9-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMYLXMJAAHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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